molecular formula C18H27N5O5 B2681985 2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester CAS No. 851940-54-0

2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester

Cat. No. B2681985
CAS RN: 851940-54-0
M. Wt: 393.444
InChI Key: LZBHZRCIZJRQGZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a morpholine ring, which is a common feature in many pharmaceuticals . It also has a purine structure, which is a key component in many biological molecules, including DNA and RNA.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the morpholine and purine rings. These rings would likely contribute to the overall stability of the molecule. The presence of multiple methyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could increase the compound’s solubility in water, while the purine ring could contribute to its stability .

Scientific Research Applications

Synthesis and Biological Evaluation

Morpholine derivatives have been synthesized and evaluated for their inhibitory activities against various biological targets. For example, Boztaş et al. (2019) synthesized bromophenol derivatives with cyclopropyl moiety and evaluated their effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, highlighting their potential in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Properties and Reactions

The chemical properties and reactions of morpholine derivatives have been a subject of study, with research focusing on their synthesis and oxidation. For instance, Dubur and Uldrikis (1972) explored the use of dimorpholinoacetic acid morpholide in the Hantzsch synthesis, leading to the creation of 1,4-dihydroisonicotinic acid derivatives and their esters, demonstrating the versatility of morpholine derivatives in chemical synthesis (Dubur & Uldrikis, 1972).

Enzymatic and Kinetic Studies

Morpholine derivatives have been utilized in enzymatic and kinetic studies, indicating their role in understanding enzyme interactions and mechanisms. Gulyamov et al. (1988) synthesized bis(2-morpholino-1-methylethyl) esters of various carboxylic acids and studied their interaction with cholinesterases of warm-blooded animals, providing insights into their enzymatic inhibition properties (Gulyamov et al., 1988).

Peptidomimetic Chemistry

Morpholine derivatives have been applied in peptidomimetic chemistry, as demonstrated by Sladojevich et al. (2007), who synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid for application in solid-phase peptide synthesis, highlighting the compound's relevance in the design of peptide mimetics (Sladojevich et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it could potentially interact with biological molecules in the body due to the presence of the morpholine and purine rings .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. If this compound shows promising biological activity, it could be further developed into a pharmaceutical drug .

properties

IUPAC Name

ethyl 2-[8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O5/c1-6-27-14(24)10-23-13(9-22-7-11(2)28-12(3)8-22)19-16-15(23)17(25)21(5)18(26)20(16)4/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBHZRCIZJRQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
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2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
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2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
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2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
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2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
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2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester

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